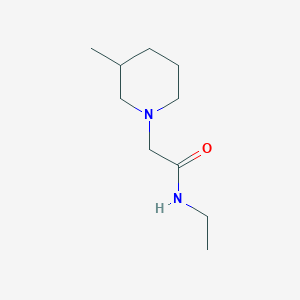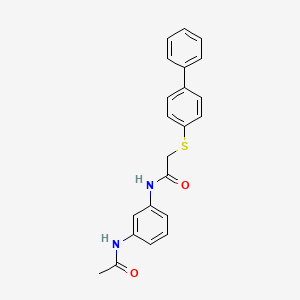
7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide is a chemical compound with potential therapeutic applications. It belongs to the class of benzodioxole derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as COX-2 and MMP-9. It has also been found to modulate the expression of certain genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide in lab experiments include its potential therapeutic applications in various diseases, its anti-inflammatory, anti-cancer, and anti-viral properties, and its neuroprotective effects. However, the limitations include its low yield in the synthesis method and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods to increase the yield of this compound.
3. Studies to investigate the potential therapeutic applications of this compound in various diseases.
4. Studies to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
5. Studies to investigate the safety and toxicity profile of this compound.
6. Development of novel drug delivery systems for this compound to enhance its efficacy and reduce its side effects.
7. Studies to investigate the potential use of this compound in the treatment of drug-resistant cancers.
Conclusion:
In conclusion, 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide is a chemical compound with potential therapeutic applications. It has been studied extensively for its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Further studies are needed to understand its mechanism of action and to investigate its potential use in various diseases.
Synthesis Methods
The synthesis of 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide involves a multi-step process. The starting material is 1,3-benzodioxole, which is reacted with chloroacetyl chloride to form 7-chloro-1,3-benzodioxole. This intermediate is then reacted with cyclopropylamine and isopropyl alcohol to form the final product. The yield of this synthesis method is around 50%.
Scientific Research Applications
7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-8(2)16(10-3-4-10)14(17)9-5-11(15)13-12(6-9)18-7-19-13/h5-6,8,10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWMTOWJXDMROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CC1)C(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-bromophenyl)propyl]methanesulfonamide](/img/structure/B7566172.png)
![N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)

![3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide](/img/structure/B7566204.png)
![1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide](/img/structure/B7566213.png)
![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)
![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)


![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)